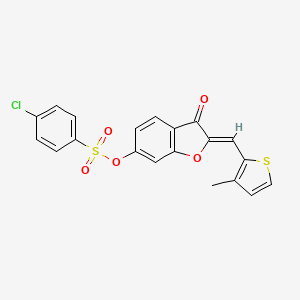

![molecular formula C22H21N7O B2524982 7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-41-3](/img/structure/B2524982.png)

7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic molecules composed of two active compounds, triazole and pyrimidine . They have been extensively studied and have shown good antitumor effects .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives involves the reaction of certain starting materials in the presence of a base . For instance, one method involves the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO), resulting in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis

Triazolopyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation . Another reaction involves the generation of anions from a compound with sodium hydride (NaH), which undergoes aromatization to give the triazolopyrimidine .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antitumor Agents

Compounds with the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine cores have been synthesized and evaluated for their biological activities. For instance, novel pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, and benzimidazo[1,2-a]pyrimidine derivatives incorporating a thiophene moiety showed significant antimicrobial activity against various pathogens, with some compounds outperforming standard drugs against specific fungi (Mabkhot et al., 2016). Furthermore, some derivatives have displayed promising antitumor activities, offering potential pathways for the development of new anticancer drugs.

Anti-Inflammatory and Analgesic Activities

Research into dihydrotetrazolo[1,5-a]pyrimidine derivatives revealed compounds with comparable analgesic activity to established medications and with low toxicity, indicating their potential as new analgesic agents (Gein et al., 2021).

Insecticidal Properties

Several heterocyclic compounds incorporating thiadiazole and triazolopyrimidine moieties have been synthesized and tested against agricultural pests, such as the cotton leafworm, showing significant insecticidal activity (Fadda et al., 2017). These findings highlight the potential of such compounds in developing new insecticides.

Antiviral Agents

Some benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the avian influenza virus, suggesting a new route for the synthesis of antiviral agents with significant efficacy (Hebishy et al., 2020).

Future Directions

The future directions for research on “7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further investigation of their anticancer potential . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a promising direction .

properties

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFGKPJIQDQEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)

![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)

![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)